molecular formula C11H8N2O3 B2634553 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide CAS No. 98697-26-8

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide

Cat. No. B2634553
CAS RN: 98697-26-8
M. Wt: 216.196
InChI Key: BLWRWONDAJQQRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride yielded the corresponding maleic acid monoamides. The cyclization of these gave 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .


Molecular Structure Analysis

The title compound shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings . This structural behavior is repeated in similar systems .


Chemical Reactions Analysis

The reactions of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride yielded the corresponding maleic acid monoamides. The cyclization of these gave 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .


Physical And Chemical Properties Analysis

The compound is a solid with the molecular formula C11H7NO4 .

Scientific Research Applications

4-PBA has been studied extensively in the scientific community due to its unique properties and potential applications in a variety of fields. It has been used as an inhibitor of several enzymes and receptors, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nuclear factor-kappa B (NF-κB). In addition, 4-PBA has been explored as an anti-inflammatory, anti-cancer, and anti-bacterial agent, as well as a potential therapeutic agent for the treatment of various diseases including Parkinson’s, Huntington’s, and Alzheimer’s.

Mechanism of Action

The mechanism of action of 4-PBA is not fully understood. It is believed to act as an inhibitor of several enzymes and receptors, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nuclear factor-kappa B (NF-κB). In addition, 4-PBA has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It is also believed to have anti-cancer properties, as it has been shown to inhibit the growth of several cancer cell lines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PBA have been studied extensively in both in vitro and in vivo models. In vitro studies have shown that 4-PBA can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In addition, 4-PBA has been shown to inhibit the growth of several cancer cell lines. In vivo studies have demonstrated that 4-PBA can reduce inflammation and pain in animal models, and that it has anti-tumor and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

4-PBA has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easier to handle and store. In addition, 4-PBA is relatively inexpensive and widely available. However, there are some limitations to the use of 4-PBA in laboratory experiments. It is a highly reactive molecule, which can make it difficult to work with. In addition, 4-PBA is not very soluble in water, which can make it difficult to dissolve and use in experiments.

Future Directions

Given the potential of 4-PBA as an inhibitor of several enzymes and receptors, and its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent, there are several potential future directions for research. These include further exploring its potential as a therapeutic agent for the treatment of various diseases including Parkinson’s, Huntington’s, and Alzheimer’s, as well as its potential use in the development of new drugs and treatments. In addition, further research into the mechanism of action of 4-PBA and its biochemical and physiological effects is needed to better understand its potential applications. Additionally, further research is needed to investigate the potential side effects of 4-PBA and its safety for use in humans. Finally, further research into the synthesis of 4-PBA and its potential uses as a catalyst and in other industrial applications is also needed.

Synthesis Methods

4-PBA can be synthesized in a laboratory setting using several different methods. The most common method of synthesis involves the condensation of pyrrole with benzamide in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction is usually catalyzed by an acid such as p-toluenesulfonic acid (TSA) or p-toluenesulfonamide (TSAm). Other methods of synthesis involve the reaction of pyrrole with an amide or an ester, or the oxidation of pyrrole with an oxidizing agent such as hydrogen peroxide or potassium permanganate.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2. Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-11(16)7-1-3-8(4-2-7)13-9(14)5-6-10(13)15/h1-6H,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWRWONDAJQQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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